1-Bromo-2-(2-bromoethoxy)naphthalene
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Overview
Description
1-Bromo-2-(2-bromoethoxy)naphthalene is an organobromine compound that features both bromine and ether functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(2-bromoethoxy)naphthalene typically involves the reaction of 2-naphthol with bromine in the presence of a solvent. The process includes the following steps:
Mixing: 2-naphthol and bromine are mixed with a suitable solvent.
Reaction: An oxidizing agent is added dropwise while stirring to facilitate the bromination reaction.
Cooling: The reaction mixture is cooled to form faint yellow acicular crystals.
Separation and Drying: The solid product is separated and dried to obtain the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for larger scale production. This includes the use of more efficient mixing and cooling systems, as well as continuous reaction processes to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(2-bromoethoxy)naphthalene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Substitution: Common reagents include potassium iodide in acetone, which facilitates the exchange of bromine atoms.
Oxidation: Hydrogen peroxide can be used as an oxidizing agent in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with potassium iodide can yield iodinated derivatives.
Scientific Research Applications
1-Bromo-2-(2-bromoethoxy)naphthalene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of biological processes involving brominated ethers.
Industry: The compound is used in the manufacture of crown ethers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(2-bromoethoxy)naphthalene involves its interaction with molecular targets through its bromine and ether functional groups. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The exact molecular pathways involved are subject to ongoing research and may vary based on the application.
Comparison with Similar Compounds
Similar Compounds
2-Bromoethyl methyl ether: Another organobromine compound with similar reactivity but different applications.
Bis(2-bromoethyl) ether: Used in the manufacture of pharmaceuticals and crown ethers.
Uniqueness
1-Bromo-2-(2-bromoethoxy)naphthalene is unique due to its specific structure, which combines a naphthyl group with brominated ethyl ether. This structure imparts distinct chemical properties that make it suitable for specialized applications in organic synthesis and industrial processes.
Properties
IUPAC Name |
1-bromo-2-(2-bromoethoxy)naphthalene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Br2O/c13-7-8-15-11-6-5-9-3-1-2-4-10(9)12(11)14/h1-6H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHSKAIEWQYDBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)OCCBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.01 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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